molecular formula C14H18O4 B13706336 Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde CAS No. 125512-36-9

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde

Cat. No.: B13706336
CAS No.: 125512-36-9
M. Wt: 250.29 g/mol
InChI Key: MFIFPWKJAXINAJ-UHFFFAOYSA-N
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Description

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde is an organic compound characterized by its unique structure, which includes a benzyloxy group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde typically involves the protection of aldehyde groups using dioxolane rings. One common method involves the reaction of benzyl alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetic acid.

    Reduction: Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of intermediates for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde involves its reactivity towards various chemical reagents. The benzyloxy group can act as a leaving group in substitution reactions, while the dioxolane ring provides stability to the molecule. The aldehyde group is reactive towards nucleophiles and oxidizing agents, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde is unique due to its combination of a benzyloxy group and a dioxolane ring, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-8,12-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIFPWKJAXINAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333267
Record name BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125512-36-9
Record name BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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